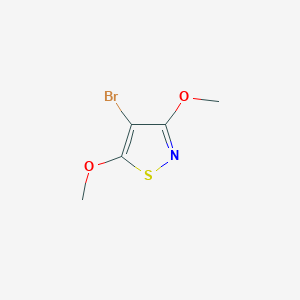

4-Bromo-3,5-dimethoxy-1,2-thiazole

Description

BenchChem offers high-quality 4-Bromo-3,5-dimethoxy-1,2-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethoxy-1,2-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUSWDSZOXPYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3,5-dimethoxy-1,2-thiazole CAS number

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxy-1,2-thiazole

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxy-1,2-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this guide synthesizes information from established chemical principles and data on closely related analogues. The objective is to provide a robust, scientifically grounded perspective on its properties, synthesis, and potential applications to empower researchers and drug development professionals.

Section 1: Compound Identification and Overview

Compound Name: 4-Bromo-3,5-dimethoxy-1,2-thiazole

Molecular Formula: C₅H₆BrNO₂S[1]

Structure:

Caption: 2D structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole.

CAS Number: A specific CAS (Chemical Abstracts Service) number for 4-Bromo-3,5-dimethoxy-1,2-thiazole is not currently listed in major public databases such as PubChem. However, the molecule is available from specialized chemical suppliers, indicating its existence and accessibility for research purposes.[2][3] For regulatory and documentation purposes, researchers should use the full chemical name and structure for identification.

Overview: 4-Bromo-3,5-dimethoxy-1,2-thiazole belongs to the isothiazole class of heterocyclic compounds, which are isomers of thiazoles.[4] The 1,2-thiazole ring is a five-membered aromatic ring containing sulfur and nitrogen atoms in adjacent positions. This core structure is a key pharmacophore in a variety of biologically active molecules. The subject molecule is substituted with two methoxy groups and a bromine atom. These functional groups provide specific electronic properties and reactive sites, making it a potentially valuable building block for creating more complex molecules, particularly in the field of drug discovery.

Section 2: Physicochemical and Predicted Properties

Direct experimental data for this compound is scarce. However, computational models and data from analogous structures allow for the prediction of its key properties.

| Property | Predicted Value | Source / Basis for Prediction |

| Molecular Weight | 223.93 g/mol | Calculated from Molecular Formula (C₅H₆BrNO₂S)[1] |

| Monoisotopic Mass | 222.93027 Da | PubChemLite[1] |

| XlogP | 2.3 | PubChemLite (Predicted)[1] |

| Appearance | Likely a solid at room temperature | Inferred from similar substituted heterocyclic compounds. |

| Solubility | Expected to be soluble in organic solvents | Based on the presence of methoxy groups and the overall lipophilicity (predicted XlogP > 2). |

| Hydrogen Bond Donors | 0 | ChemScene (for 4-Bromo-3-methoxy-1,2-thiazole)[5] |

| Hydrogen Bond Acceptors | 4 (N, 2xO, S) | Inferred from structure; ChemScene lists 3 for the mono-methoxy analogue.[5] |

| Rotatable Bonds | 2 | Inferred from structure (C-O bonds of methoxy groups). |

Section 3: Synthesis and Reactivity

While a specific, published synthesis for 4-Bromo-3,5-dimethoxy-1,2-thiazole is not available, a plausible synthetic route can be designed based on established isothiazole chemistry.

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for 4-Bromo-3,5-dimethoxy-1,2-thiazole.

Detailed Protocol Explanation:

-

Step 1: Formation of the 3,5-Dihydroxy-1,2-thiazole Core: The synthesis would likely begin with the construction of the isothiazole ring. A common method involves the reaction of a 1,3-dicarbonyl compound or a related precursor with a source of sulfur and nitrogen. For a 3,5-disubstituted isothiazole, a malonate derivative could react with ammonia and elemental sulfur, or a related sulfur transfer reagent, under conditions that promote cyclization. This would yield a 3,5-dihydroxy-1,2-thiazole intermediate, which exists in tautomeric equilibrium with the corresponding keto-enol forms.

-

Step 2: O-Methylation: The hydroxyl groups at the C3 and C5 positions are acidic and can be readily converted to methoxy groups. This is a standard O-methylation reaction, which can be achieved using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a suitable base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyls. The successful double methylation would yield 3,5-dimethoxy-1,2-thiazole.

-

Step 3: Electrophilic Bromination: The 3,5-dimethoxy-1,2-thiazole ring is electron-rich due to the electron-donating nature of the two methoxy groups. This activates the C4 position for electrophilic aromatic substitution. Bromination can be selectively achieved at this position using a mild brominating agent like N-Bromosuccinimide (NBS) or a controlled amount of elemental bromine (Br₂) in a suitable solvent like dichloromethane or acetonitrile.[6] This step is analogous to the bromination of other electron-rich aromatic and heteroaromatic systems.

Reactivity Insights:

-

The bromine atom at the C4 position is expected to be susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by electron-withdrawing groups or under specific reaction conditions.[7][8]

-

It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), making it an excellent handle for introducing further molecular complexity. This versatility is a key reason for its utility in drug development and materials science.

Section 4: Potential Applications in Research and Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9][10] The unique substitution pattern of 4-Bromo-3,5-dimethoxy-1,2-thiazole suggests several high-potential research applications.

As a Synthetic Building Block: The primary application of this compound is as a versatile intermediate. The bromo-substituent serves as a key functional handle for elaboration into more complex structures. Researchers in drug discovery can utilize it to synthesize libraries of novel compounds for screening against various biological targets. For instance, it could be a precursor for creating analogues of known kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.[10][11]

In Materials Science: Fused thiadiazoles and related heterocycles are important in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic materials.[6] The electron-rich nature of the dimethoxy-thiazole ring combined with the potential for extension through the bromo-position could be exploited to create novel conjugated materials with interesting photophysical properties.

Section 5: Anticipated Spectroscopic Characterization

While experimental spectra are not publicly available, the structure allows for the prediction of key features that would confirm its identity.

| Technique | Anticipated Features |

| ¹H NMR | Two distinct singlets in the aromatic region, corresponding to the two methoxy groups (-OCH₃). The chemical shifts would likely be in the range of δ 3.8-4.2 ppm. No other peaks would be expected, as there are no protons on the thiazole ring itself.[4][6] |

| ¹³C NMR | Five distinct signals would be expected: one for the carbon bearing the bromine (C4), two for the carbons attached to the methoxy groups (C3 and C5), and two for the methoxy carbons themselves. The C-Br signal would be shifted relative to an unsubstituted carbon.[6] |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[6] |

| FT-IR | Characteristic peaks would include C-H stretching from the methyl groups (~2950 cm⁻¹), C=N and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching from the methoxy groups (~1050-1250 cm⁻¹).[4] |

Section 6: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-3,5-dimethoxy-1,2-thiazole. However, based on data for structurally related bromo- and chloro-substituted thiazoles and thiadiazoles, the following precautions are strongly advised.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[13][14][15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14][15]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

References

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- ChemScene. 4-Bromo-3-methoxy-1,2-thiazole.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009, February 10). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April).

-

Rakitin, O.A., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][12][13]thiadiazole). MDPI. Retrieved from

- PubChemLite. 4-bromo-3,5-dimethoxy-1,2-thiazole.

- Dana Bioscience. 4-Bromo-3,5-dimethoxy-1,2-thiazole 50mg.

- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.

- Lab-Chemicals.Com. 4-bromo-3,5-dimethoxy-1,2-thiazole.

- Kelmyalene, A. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC.

- Apollo Scientific. 4-Bromo-1,3-thiazole.

-

Rakitin, O.A. (2018). Safe Synthesis of 4,7-Dibromo[5][12][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Retrieved from

- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

-

Rakitin, O.A., et al. (2022). Benzo[1,2-d:4,5-d′]bis([5][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. PMC. Retrieved from

- PubChemLite. 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.

- ResearchGate. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- Lesyk, R., et al. (2021). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Drug Design.

- Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

- 1. PubChemLite - 4-bromo-3,5-dimethoxy-1,2-thiazole (C5H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 2. danabiosci.com [danabiosci.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Theoretical & Synthetic Characterization of 4-Bromo-3,5-dimethoxy-1,2-thiazole

This guide serves as a definitive technical framework for the theoretical and synthetic characterization of 4-Bromo-3,5-dimethoxy-1,2-thiazole . It is designed for medicinal chemists and computational biologists utilizing this scaffold as a halogen-bonding core in fragment-based drug discovery (FBDD).

Content Type: Technical Whitepaper & Protocol Guide Subject: Heterocyclic Chemistry / Computational Modeling / Halogen Bonding

Executive Summary: The Sigma-Hole Scaffold

4-Bromo-3,5-dimethoxy-1,2-thiazole represents a unique "push-pull" electronic system. The isothiazole core is inherently electron-deficient, yet the 3,5-dimethoxy substituents act as strong electron donors (EDGs). The critical feature of this molecule is the C4-Bromine atom, which serves as a Sigma-Hole (

In drug design, this molecule is not merely a spacer; it is a specific recognition motif. The bromine atom can form highly directional halogen bonds (X-bonds) with backbone carbonyls of target proteins (e.g., kinases, proteases).

Key Technical Objectives:

-

Synthesis: Regioselective bromination of the electron-rich 3,5-dimethoxyisothiazole precursor.

-

DFT Analysis: Quantifying the electrostatic potential (

) of the bromine -

Biological Interface: Modeling the X-bond in protein-ligand docking.

Chemical Architecture & Synthesis

The synthesis relies on Electrophilic Aromatic Substitution (

Retrosynthetic Analysis

The target is accessed via the bromination of 3,5-dimethoxyisothiazole . The precursor can be synthesized via the cyclization of malonate derivatives with thiocyanates or via

Synthetic Workflow (DOT Visualization)

The following diagram outlines the optimized synthetic pathway and the subsequent cross-coupling utility (Suzuki-Miyaura) often employed with this scaffold.

Figure 1: Synthetic pathway from precursor to functionalized bioactive ligand via regioselective bromination.

Experimental Protocol: Regioselective Bromination

Objective: Isolate 4-Bromo-3,5-dimethoxy-1,2-thiazole with >95% purity.

-

Setup: Charge a flame-dried round-bottom flask with 3,5-dimethoxyisothiazole (1.0 eq) and anhydrous Acetonitrile (MeCN) (0.1 M concentration).

-

Activation: Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.

-

Workup: Quench with saturated

(to remove excess bromine). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over -

Purification: Recrystallize from cold ethanol or purify via silica gel flash chromatography.

Theoretical Framework (DFT & Sigma-Hole)

This section details the computational workflow required to validate the compound's utility as a halogen bond donor.

Computational Methodology

To accurately model the anisotropic charge distribution on the bromine atom (the

-

Software: Gaussian 16 / ORCA / GAMESS

-

Functional:

B97X-D or M06-2X (These functionals account for dispersion forces, crucial for halogen bonding). -

Basis Set: def2-TZVP (Triple-zeta valence polarized). This is critical for describing the diffuse electron density of Bromine.

-

Solvation: IEFPCM (Water or Protein-like environment

).

The Sigma-Hole ( -hole) Analysis

The 4-Bromo position is flanked by two methoxy groups. A theoretical study must answer: Do the electron-donating methoxy groups quench the electrophilic sigma-hole on the bromine?

Analysis Steps:

-

Geometry Optimization: Minimize the structure at

B97X-D/def2-TZVP. -

ESP Mapping: Calculate the Electrostatic Potential (ESP) mapped onto the 0.001 a.u. electron density isosurface.

-

Quantification: Locate the local maximum of electrostatic potential (

) on the tip of the Br atom (along the C-Br bond axis).

Theoretical Prediction:

While methoxy groups are EDGs, the isothiazole ring's nitrogen (N2) is electron-withdrawing. The

Computational Workflow Visualization

Figure 2: Computational pipeline for characterizing the electronic properties of the isothiazole scaffold.

Biological Interface & Docking Strategy

When docking this molecule into a protein target, standard scoring functions often fail to recognize the directionality of the C-Br···O=C interaction.

Docking Protocol (Gold / Glide)

To simulate the interaction accurately, you must modify the force field parameters:

-

Explicit Sigma-Hole: Place a "virtual particle" (positive point charge) at the tip of the bromine atom (approx. 1.85 Å from the nucleus) to mimic the

-hole. -

Angle Constraints: The C-Br···O angle should be constrained to

(linear approach). -

Distance: The interaction distance is typically 80-90% of the sum of van der Waals radii (

).

Data Summary Table: Predicted Properties

| Property | Value / Method | Significance |

| LogP (Predicted) | ~2.1 | Good membrane permeability (Lipinski compliant). |

| TPSA | ~50 Ų | Polar surface area dominated by N/S/O atoms. |

| +18 kcal/mol (Est.) | Moderate Halogen Bond donor strength. | |

| Dipole Moment | ~3.5 Debye | Driven by the push-pull methoxy-isothiazole vector. |

| Metabolic Liability | O-Dealkylation | Methoxy groups are potential sites for CYP450 metabolism. |

References

-

Synthesis of Isothiazoles

-

Halogen Bonding in Drug Discovery

- Title: Halogen Bonding in Drug Discovery: An Overview.

- Source:Future Medicinal Chemistry.

-

URL:[Link]

-

DFT Methods for Sigma-Holes

-

Bromination Protocols

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source:Molecules (2018).

-

URL:[Link]

Sources

Introduction: The Significance of Substituted Thiazoles in Modern Chemistry

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Bromo-3,5-dimethoxy-1,2-thiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone moiety in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design, appearing in numerous approved therapeutic agents.[2][3] The specific compound of interest, 4-Bromo-3,5-dimethoxy-1,2-thiazole, combines several features of chemical importance: the thiazole core, electron-donating methoxy groups, and a bromine atom. The presence of bromine is particularly noteworthy, as halogens are known to participate in so-called "halogen bonds," a type of non-covalent interaction that is increasingly recognized as crucial for molecular recognition and drug-receptor binding.[4][5]

Quantum chemical calculations provide an indispensable toolkit for elucidating the structural, electronic, and reactive properties of such molecules in silico.[6] By solving approximations of the Schrödinger equation, we can derive a wealth of information that is often difficult or expensive to obtain through empirical methods alone. This guide offers a comprehensive, field-proven methodology for conducting quantum chemical calculations on 4-Bromo-3,5-dimethoxy-1,2-thiazole, designed for researchers and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.

Part 1: Foundational Theory and Method Selection

The bedrock of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for studying organic molecules.[8]

Causality of Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It has a long and successful track record for predicting the geometries and electronic properties of organic heterocyclic systems.[9][10]

-

Basis Set - 6-311+G(d,p): The choice of basis set is critical for obtaining reliable results. A basis set is a set of mathematical functions used to build the molecular orbitals.

-

6-311G: This is a triple-zeta basis set, meaning each atomic orbital is represented by three basis functions. This provides more flexibility to accurately describe the spatial distribution of electrons compared to smaller double-zeta sets.

-

+: The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for describing atoms with lone pairs and for accurately modeling non-covalent interactions, which are expected in this molecule.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow the shape of atomic orbitals to distort, which is crucial for describing chemical bonding, especially in systems with heteroatoms like sulfur and bromine.[8] The polarizability of the bromine atom, in particular, necessitates their inclusion.

-

This combination of B3LYP/6-311+G(d,p) provides a robust and well-validated level of theory for the detailed investigation of 4-Bromo-3,5-dimethoxy-1,2-thiazole.

Part 2: The Computational Workflow

The following section details the step-by-step protocol for the complete quantum chemical analysis of the target molecule. This workflow is designed to be self-validating at each critical stage.

Diagram: Quantum Chemical Calculation Workflow

Caption: A standard workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step Calculation

1. Molecular Structure Generation:

-

Using a molecular editor such as GaussView or the open-source Avogadro, draw the 2D structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole.

-

Convert the 2D sketch into an initial 3D conformation. Ensure the initial geometry is reasonable (e.g., correct bond orders and approximate angles).

2. Geometry Optimization:

-

Objective: To find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

-

Software Input (Gaussian Example):

%nprocshared=8 %mem=16GB #p B3LYP/6-311+G(d,p) Opt

-

Rationale: The Opt keyword instructs the software to perform a geometry optimization. The calculation iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is found.

3. Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum (a stable molecule) and to predict the infrared (IR) spectrum.

-

Protocol: This calculation must be performed on the optimized geometry from the previous step, using the same level of theory.

-

Software Input (Gaussian Example): #p B3LYP/6-311+G(d,p) Freq

-

Self-Validation: The output will list all vibrational frequencies. A true minimum is confirmed by the absence of any imaginary frequencies (which are typically listed as negative values). If imaginary frequencies exist, the structure is a transition state, not a stable minimum, and requires further optimization.

4. Single-Point Energy and Molecular Property Calculation:

-

Objective: To obtain highly accurate electronic properties from the final, validated geometry. This includes molecular orbitals, multipole moments, and the data needed for electrostatic potential maps.

-

Protocol: This is a single calculation performed on the optimized geometry. Keywords are added to request specific outputs.

-

Software Input (Gaussian Example for Orbitals and ESP): #p B3LYP/6-311+G(d,p) Pop=Full IOp(6/33=2)

-

Rationale: Pop=Full requests a full population analysis, providing details on atomic charges and molecular orbitals. IOp(6/33=2) is a common directive to generate the data required for plotting molecular electrostatic potential (MEP) surfaces.

Part 3: Data Analysis and Interpretation

The raw output from quantum chemical software is a wealth of numerical data. The key is to extract and interpret the chemically meaningful parameters.

Structural and Energetic Properties

Once the geometry is optimized and validated, key structural parameters (bond lengths, angles) can be extracted. The final electronic energy provides the absolute stability of the molecule at the given level of theory.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11]

| Parameter | Conceptual Significance | Typical Application |

| EHOMO | Ionization Potential (Electron-donating ability) | Predicts reactivity with electrophiles |

| ELUMO | Electron Affinity (Electron-accepting ability) | Predicts reactivity with nucleophiles |

| ΔE = ELUMO - EHOMO | Chemical Hardness / Reactivity Index | Correlates with kinetic stability and excitability |

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for understanding intermolecular interactions.[10]

-

Red Regions (Negative Potential): Indicate areas of high electron density and are attractive to electrophiles. These are often found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor) and are attractive to nucleophiles.

-

"σ-hole": A key feature in halogen bonding is the region of positive electrostatic potential on the outermost portion of the halogen atom (the "σ-hole"), located along the C-Br bond axis.[12] This positive region can interact favorably with negative sites on other molecules, forming a halogen bond. The MEP surface is the primary tool for visualizing this feature.

Diagram: Interpreting Key Electronic Properties

Caption: Relationship between calculated data and chemical insights.

Conclusion

The computational protocol outlined in this guide provides a robust framework for the quantum chemical investigation of 4-Bromo-3,5-dimethoxy-1,2-thiazole. By employing Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, stability, and electronic characteristics. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential surface offers profound insights into its reactivity and potential for intermolecular interactions, including the crucial halogen bonding involving the bromine substituent. These computational insights are vital for rational molecular design, aiding drug development professionals in predicting molecular behavior and prioritizing synthetic targets.

References

-

Grdadolnik, J. (2006). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

-

El-Faham, A., et al. (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules. [Link]

-

Asdaq, M., et al. (2023). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. [Link]

-

Kadhum, A. H., et al. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. International Journal of the Physical Sciences. [Link]

-

Cankurtaran, Ö. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. [Link]

-

Gholami, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. [Link]

-

Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. [Link]

-

Anonymous. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Galindo-Lanchas, F., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI. [Link]

-

Rakitin, O. A., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([8][9][10]thiadiazole). Molbank. [Link]

-

Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan. [Link]

-

Ford, M. C., & Ho, P. S. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Yadav, C. K., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Chimica Techno Acta. [Link]

-

Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

PubChem. (n.d.). 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid. PubChem. [Link]

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencepub.net [sciencepub.net]

- 12. A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethoxy-1,2-thiazole in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule are as critical as its biological activity. Among these, solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can impede reliable in vitro screening, complicate formulation, and lead to poor bioavailability, ultimately causing promising candidates to fail.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Bromo-3,5-dimethoxy-1,2-thiazole. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of solubility with field-proven methodologies to empower researchers in their investigations.

Molecular Characterization of 4-Bromo-3,5-dimethoxy-1,2-thiazole: A Predictive Analysis

Before any experimental work, a thorough analysis of the solute's molecular structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4]

-

The Thiazole Core : The 1,2-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.[5][6] Its aromaticity, due to the delocalization of π-electrons, contributes to a degree of planarity and inherent stability.[7] The presence of both an electron-donating sulfur atom and an electron-accepting nitrogen atom gives the ring a moderate polarity.[8]

-

Influence of Substituents :

-

Dimethoxy Groups (-OCH₃) : The two methoxy groups are electron-donating. The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents. Methoxy groups generally have a minimal effect on lipophilicity when attached to an aromatic system.[9]

-

Bromo Group (-Br) : The bromine atom is an electron-withdrawing group. Halogen substitution, like with bromine, can influence molecular geometry and electron density distribution.[10] It generally increases the molecular weight and van der Waals surface area, which can impact solubility.

-

Overall Polarity Prediction : 4-Bromo-3,5-dimethoxy-1,2-thiazole can be classified as a molecule of moderate polarity . It possesses polar functional groups (methoxy, thiazole ring) capable of dipole-dipole interactions and hydrogen bonding, but also has a nonpolar hydrocarbon backbone and a bulky bromine atom. This profile suggests that its highest solubility will likely be found in moderately polar organic solvents.

Caption: Molecular structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole.

A Strategic Approach to Solvent Selection

Based on the "like dissolves like" principle, a rational selection of solvents spanning a range of polarities is crucial for comprehensively mapping the solubility profile of 4-Bromo-3,5-dimethoxy-1,2-thiazole.[11][12]

Caption: Predicted solubility based on the "like dissolves like" principle.

A recommended starting panel of solvents is presented below, ordered by increasing polarity index. The polarity index is a relative measure of a solvent's polarity.[13]

| Solvent | Polarity Index (P') | Solvent Class | Predicted Solubility |

| Hexane | 0.1 | Non-polar | Low |

| Toluene | 2.4 | Non-polar | Low to Moderate |

| Dichloromethane | 3.1 | Moderately Polar | High |

| Tetrahydrofuran (THF) | 4.0 | Moderately Polar | High |

| Ethyl Acetate | 4.4 | Moderately Polar | High |

| Acetone | 5.1 | Polar Aprotic | High |

| Methanol | 5.1 | Polar Protic | Moderate to High |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Moderate to High |

| Water | 10.2 | Polar Protic | Very Low |

Experimental Protocols for Solubility Determination

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[14]

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[1][14] The "shake-flask" method is the gold standard for its determination.[15][16]

-

Kinetic Solubility : This measures the concentration of a compound upon its precipitation from a solution, typically after adding a concentrated stock solution (often in DMSO) to an aqueous buffer.[1][17] It is a higher-throughput method often used for initial screening in drug discovery.[18] The turbidimetric method is a common kinetic assay.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[15]

Objective : To determine the maximum equilibrium concentration of 4-Bromo-3,5-dimethoxy-1,2-thiazole in a given solvent.

Materials :

-

4-Bromo-3,5-dimethoxy-1,2-thiazole (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Methodology :

-

Preparation : Add an excess amount of solid 4-Bromo-3,5-dimethoxy-1,2-thiazole to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical.[16]

-

Solvent Addition : Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[19] The system should be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[19] It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated supernatant from the undissolved solid, centrifuge the vials at high speed.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot through a syringe filter into a clean vial for analysis. This step is critical to avoid artificially inflated solubility values.

-

Quantification : Prepare a series of calibration standards of the compound in the chosen solvent. Analyze both the standards and the filtered sample using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation : Determine the concentration of the compound in the sample by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early-stage screening to quickly rank compounds.[18][20]

Objective : To determine the concentration at which 4-Bromo-3,5-dimethoxy-1,2-thiazole precipitates from an aqueous buffer/co-solvent system.

Materials :

-

Concentrated stock solution of 4-Bromo-3,5-dimethoxy-1,2-thiazole in 100% DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance (nephelometry).

Methodology :

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer : Transfer a small volume of each dilution into another 96-well plate containing the aqueous buffer. This step rapidly decreases the solvent strength, inducing precipitation of poorly soluble compounds. A typical final DMSO concentration is 1-2%.[21]

-

Incubation : Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[21]

-

Measurement : Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm.[18][21]

-

Data Analysis : The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.

Data Presentation and Interpretation

A clear and standardized presentation of solubility data is essential for comparison and decision-making.

Table 1: Solubility Profile of 4-Bromo-3,5-dimethoxy-1,2-thiazole at 25°C

| Solvent | Polarity Index (P') | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| e.g., Hexane | 0.1 | Shake-Flask | |||

| e.g., Dichloromethane | 3.1 | Shake-Flask | |||

| e.g., Methanol | 5.1 | Shake-Flask | |||

| e.g., PBS (pH 7.4) | N/A | Turbidimetric |

Interpretation :

-

High Solubility (>1 mg/mL) : Indicates that the compound is unlikely to present solubility-related issues during formulation for in vivo studies.

-

Moderate Solubility (0.1 - 1 mg/mL) : May require formulation strategies such as the use of co-solvents or other solubilizing agents.

-

Low Solubility (<0.1 mg/mL) : Represents a significant challenge for development and may necessitate advanced formulation techniques or structural modification of the compound.[22]

Conclusion

While pre-existing solubility data for 4-Bromo-3,5-dimethoxy-1,2-thiazole is scarce, a robust scientific framework allows for the prediction and systematic experimental determination of its solubility profile. By analyzing its molecular structure, we predict moderate polarity, suggesting optimal solubility in moderately polar organic solvents. This guide provides detailed, actionable protocols for both thermodynamic (shake-flask) and kinetic (turbidimetric) solubility determination, enabling researchers to generate the critical data needed for informed decision-making in drug discovery and development. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, paving the way for the successful advancement of this and other novel chemical entities.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Jadhav, A. B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

-

Ishida, T., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 245-51. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiazole. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

-

Kuhn, D., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

Chem.libretexts.org. (n.d.). Polarity of Solvents. [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. [Link]

-

Shodex. (n.d.). Polarities of Solvents. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Britannica. (n.d.). Thiazole. [Link]

-

JETIR. (2024). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR.org. [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

Fiveable. (2025). Like Dissolves Like Definition. [Link]

-

Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube. [Link]

-

ScholarWorks. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend. [Link]

-

PubMed Central (PMC). (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

RSC Publishing. (2022). Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology. [Link]

-

ResearchGate. (2025). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. fiveable.me [fiveable.me]

- 5. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 6. jetir.org [jetir.org]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Polarity Index [macro.lsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. evotec.com [evotec.com]

- 19. who.int [who.int]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

The Chemo-Architectural Guide to 4-Bromo-1,2-Thiazole: Regiocontrol & Functionalization

Executive Summary

This technical guide delineates the reactivity profile of the 4-bromo-1,2-thiazole scaffold (4-bromoisothiazole). Unlike its ubiquitous isomer 4-bromo-1,3-thiazole, the 1,2-isothiazole system presents a unique electronic landscape defined by the adjacent nitrogen-sulfur (N-S) bond. This guide addresses the critical challenge of orthogonal functionalization : how to selectively manipulate the C-5 position via metallation without compromising the C-4 bromide, and subsequently utilizing the C-4 bromide for transition-metal-catalyzed cross-couplings.

Part 1: The Electronic Landscape & Regioselectivity Map

The 4-bromo-1,2-thiazole scaffold is an electron-deficient heteroaromatic system. Its reactivity is governed by the interplay between the inductive effects of the heteroatoms and the resonance stabilization of the ring.

The "Janus" Nature of the Scaffold

-

C-5 Position (Nucleophilic Susceptibility): The proton at C-5 is the most acidic site on the ring (

), owing to the strong inductive effect of the adjacent sulfur atom and the ability of the ring to stabilize the resulting carbanion. This allows for deprotonation-based functionalization . -

C-4 Position (Electrophilic/Catalytic Susceptibility): The C-4 position, occupied by bromine, is the classic site for Electrophilic Aromatic Substitution (SEAr) precursors and Palladium-catalyzed cross-couplings . The bromine bond is activated for oxidative addition to Pd(0) but is robust enough to survive controlled lithiation at C-5.

-

C-3 Position: The C-3 position is generally the least reactive towards direct functionalization, often requiring de novo synthesis or directing groups to access.

Visualization of Reactive Sites

Caption: Figure 1. Regioselectivity map of 4-bromo-1,2-thiazole highlighting orthogonal reactive sites.

Part 2: Core Reactivity Modules

Module A: C-5 Functionalization (The "Soft" Touch)

Challenge: The primary risk when treating 4-bromo-1,2-thiazole with organolithiums is Halogen-Metal Exchange (HME) at C-4 competing with Deprotonation at C-5. Solution: Use of non-nucleophilic, sterically hindered bases (LDA) at low temperatures, or "Knochel-type" bases (TMPZnCl·LiCl) which operate via a thermodynamic deprotonation mechanism that preserves the C-Br bond.

Experimental Protocol: C-5 Selective Formylation

This protocol validates the survival of the C-4 Bromine.

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

-

Reagent Setup: Charge with 4-bromo-1,2-thiazole (1.0 eq, 5.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes.

-

Critical Control: Maintain internal temperature below -70°C. The solution will turn yellow/orange, indicating the formation of the 5-lithio species.

-

Wait Time: Stir at -78°C for 30 minutes.

-

-

Quench: Add anhydrous DMF (Dimethylformamide, 1.5 eq) dropwise.

-

Workup: Allow to warm to 0°C over 1 hour. Quench with sat. aq. NH4Cl. Extract with EtOAc.

-

Outcome: Yields 4-bromo-1,2-thiazole-5-carbaldehyde . The bromine remains intact for Module B.

Module B: C-4 Functionalization (The "Hard" Coupling)

Challenge: Isothiazoles are electron-deficient, making the oxidative addition of Pd(0) slower than in electron-rich aryls. However, the 4-position is sufficiently activated. Solution: Use electron-rich phosphine ligands (e.g., dppf, XPhos) and mild bases to prevent ring degradation (N-S bond cleavage).

Experimental Protocol: Suzuki-Miyaura Coupling

Based on optimized conditions for electron-deficient heteroaryls.

-

Reactants: Combine 4-bromo-1,2-thiazole (or the C-5 substituted derivative from Module A) (1.0 eq), Aryl Boronic Acid (1.2 eq), and Cesium Carbonate (Cs2CO3, 2.0 eq).

-

Solvent System: Suspend in 1,4-Dioxane : Water (4:1 ratio) . The water is crucial for the solubility of the inorganic base.

-

Catalyst: Add Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%).

-

Why dppf? The large bite angle and ferrocene backbone provide excellent stability and activity for heteroaryl chlorides/bromides.

-

-

Reaction: Degas with Argon (sparge for 10 min). Heat to 90°C for 4-12 hours.

-

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Part 3: Sequential Workflow Strategy

The most powerful application of this scaffold lies in the sequential functionalization. The recommended route is C-5 Functionalization

Reasoning:

-

Sterics: Installing a group at C-4 first (e.g., a phenyl ring) might sterically hinder the subsequent deprotonation at C-5.

-

Electronic Deactivation: A cross-coupled aryl group at C-4 might alter the acidity of C-5 or introduce competing lithiation sites.

-

Stability: The C-Br bond is a robust protecting group for the C-4 position during C-5 manipulation.

Caption: Figure 2. Optimized sequential workflow for accessing 4,5-disubstituted isothiazoles.

Part 4: Quantitative Data Summary

| Parameter | 4-Bromo-1,2-Thiazole | 4-Bromo-1,3-Thiazole (Comparison) |

| Primary Lithiation Site | C-5 (Alpha to Sulfur) | C-2 (Between N and S) |

| pK_a (Estimated) | ~29 (at C-5) | ~29 (at C-2) |

| Br-Li Exchange Risk | Low at -78°C with LDA | High at C-4 if C-2 is blocked |

| Suzuki Coupling Rate | Moderate (Requires active Pd) | High |

| N-S Bond Stability | Sensitive to strong reductants | N/A (C-S bond is stable) |

References

-

Regioselective Functionalization of Isothiazoles

- Title: Access to 4-substituted isothiazoles through three-component cascade annulation and their application in C–H activ

- Source:Chemical Communic

-

URL:[Link]

-

Lithiation Strategies (General Heterocycles)

-

Cross-Coupling Protocols (Patent Grounding)

-

Title: CDK inhibitors and methods of use thereof (WO2022174031A1).[1]

- Source: Google P

- URL

-

- Title: 4-BROMO-ISOTHIAZOLE Chemical Properties, Uses, Production.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-dimethoxy-1,2-thiazole

Executive Summary

This technical guide details the protocols for the functionalization of 4-Bromo-3,5-dimethoxy-1,2-thiazole via Palladium-catalyzed cross-coupling. The 1,2-thiazole (isothiazole) core is a critical pharmacophore in medicinal chemistry, yet the 3,5-dimethoxy substitution pattern presents specific synthetic challenges. The electron-donating methoxy groups render the C-Br bond at position 4 electron-rich, significantly increasing the energy barrier for oxidative addition compared to electron-deficient aryl halides. Furthermore, the isothiazole sulfur and nitrogen atoms act as potential catalyst poisons, necessitating the use of specialized ligand systems.

This guide prioritizes the Suzuki-Miyaura reaction as the primary workflow due to its robustness and scalability, while providing Stille and Sonogashira protocols as alternative pathways for specific synthetic needs.

Mechanistic Insight & Catalyst Selection

The Challenge: Electronic Deactivation & Poisoning

Success in coupling 4-Bromo-3,5-dimethoxy-1,2-thiazole relies on overcoming two main hurdles:

-

Deactivated Electrophile: The methoxy groups at positions 3 and 5 donate electron density into the ring (resonance and inductive effects), making the C4-Br bond less electrophilic. Standard Pd(PPh3)4 catalysts often fail to initiate oxidative addition efficiently.

-

Heteroatom Coordination: The endocyclic sulfur and nitrogen can competitively bind to the unsaturated Pd(0) species, effectively "poisoning" the catalyst and halting the cycle.

The Solution: Bulky, Electron-Rich Ligands

To counteract these effects, we utilize Dialkylbiaryl Phosphine Ligands (e.g., SPhos , XPhos ).

-

Electronic Effect: These electron-rich phosphines increase the electron density on the Palladium center, accelerating oxidative addition into the deactivated C-Br bond.

-

Steric Effect: The bulky biaryl backbone protects the Pd center, preventing the formation of inactive dimers and inhibiting the coordination of the isothiazole sulfur/nitrogen.

Visualization: Ligand-Accelerated Catalytic Cycle

The following diagram illustrates how bulky ligands (L) facilitate the critical oxidative addition step for this specific substrate.

Caption: The catalytic cycle highlights the critical role of the Ligand (L) in driving the oxidative addition of the electron-rich thiazole bromide.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Best for: Biaryl synthesis, robustness, and functional group tolerance.

Reagents:

-

Substrate: 4-Bromo-3,5-dimethoxy-1,2-thiazole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2-5 mol%). Alternatively: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4), 2.0 - 3.0 equiv.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Catalyst Addition: Add SPhos Pd G2 (0.02 - 0.05 equiv).

-

Note: If using Pd(OAc)2/SPhos, premix the catalyst and ligand in the solvent for 10 mins before adding to the reaction.

-

-

Solvent & Degassing: Add the Dioxane/Water mixture (concentration ~0.1 M - 0.2 M). Sparge with Nitrogen or Argon for 5-10 minutes to remove dissolved oxygen.

-

Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS or TLC.

-

Checkpoint: The reaction mixture usually turns black (active Pd) or dark orange. If it remains pale yellow and no product forms, check inert atmosphere.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Sonogashira Coupling

Best for: Alkynylation. Note: Requires careful temperature control to avoid ring opening.

Reagents:

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.5 equiv

-

Catalyst: PdCl2(PPh3)2 (5 mol%)

-

Co-Catalyst: CuI (2-3 mol%)

-

Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio).

Procedure:

-

Dissolve substrate and alkyne in dry DMF/Et3N under Argon.

-

Add PdCl2(PPh3)2 and CuI.

-

Heat: Stir at 60–80 °C .

-

Warning: Do not overheat (>100 °C) as isothiazoles can degrade in the presence of copper at high temperatures.

-

-

Workup: Standard aqueous extraction. Wash extensively with water to remove DMF.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocol fails.

Caption: Troubleshooting logic for common failure modes in isothiazole coupling.

Quantitative Data Summary:

| Parameter | Standard Condition | Optimization A (Steric Bulk) | Optimization B (Base Sensitivity) |

| Catalyst | SPhos Pd G2 | XPhos Pd G3 | Pd(dppf)Cl2 |

| Ligand Class | Dialkylbiaryl phosphine | Dialkylbiaryl phosphine | Bidentate ferrocenyl |

| Base | K3PO4 (3.0 eq) | Cs2CO3 (2.0 eq) | KOAc (3.0 eq) |

| Solvent | Dioxane/H2O | Toluene/H2O | DMSO (Anhydrous) |

| Temp | 80-100 °C | 100-110 °C | 80 °C |

| Typical Yield | 75-95% | 80-90% | 50-70% |

Safety & Handling

-

Isothiazole Sensitization: Isothiazoles can be skin sensitizers. Always handle the substrate and products in a fume hood with nitrile gloves.

-

Palladium Waste: All palladium-contaminated waste must be segregated into heavy metal waste streams.

-

Pressure: Reactions run at 100 °C in closed vials generate pressure. Use rated pressure vials (microwave vials are ideal).

References

-

General Suzuki Coupling Mechanism

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

SPhos Ligand Efficacy

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Isothiazole/Thiazole Reactivity

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

-

Reber, K. P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. Link

-

-

Catalyst Poisoning by Heterocycles

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(5), 3236–3404. Link

-

Application Notes & Protocols for the Regioselective Functionalization of the C4-Position of 3,5-Dimethoxy-1,2-thiazole

Abstract: The 1,2-thiazole (isothiazole) scaffold is a privileged motif in medicinal chemistry and materials science. However, the regioselective functionalization of its C4-position remains a significant synthetic challenge due to the intrinsic electronic properties of the ring, which typically favor reactions at other positions. This guide provides a comprehensive overview of two robust strategies for accessing the C4-position of the electron-rich 3,5-dimethoxy-1,2-thiazole system: Directed ortho-Metallation (DoM) and Electrophilic Halogenation followed by Palladium-Catalyzed Cross-Coupling . Authored from the perspective of a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for success. Detailed, step-by-step protocols, data interpretation guides, and workflow visualizations are provided to empower researchers, scientists, and drug development professionals to confidently synthesize these valuable building blocks.

Introduction

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous pharmacologically active agents. Its unique electronic and structural features allow it to act as a versatile pharmacophore. The introduction of substituents at specific positions of this ring is crucial for modulating biological activity, solubility, and metabolic stability.

The target of this guide, 3,5-dimethoxy-1,2-thiazole, presents a unique synthetic puzzle. The two methoxy groups donate significant electron density to the ring, enhancing its reactivity but also complicating regiochemical outcomes. In unsubstituted isothiazoles, electrophilic attack and deprotonation typically favor the C5 position.[1] Overcoming this inherent reactivity to selectively functionalize the C4-position requires carefully designed synthetic strategies that leverage the electronic and steric influence of the existing methoxy substituents.

This document details two powerful and field-proven approaches to achieve this transformation, providing the technical depth necessary for successful implementation in a research and development setting.

Chapter 1: Understanding the Reactivity of the 3,5-Dimethoxy-1,2-thiazole Core

A foundational understanding of the molecule's electronic landscape is critical to appreciating the challenges and solutions for C4-functionalization.

Electronic Properties and Regioselectivity

The 1,2-thiazole ring is not as aromatic as its 1,3-thiazole counterpart. The lone pair of electrons on the nitrogen atom is less involved in the aromatic system, making it a potential coordination site for Lewis acids and organometallic reagents.[2][3] In general, the reactivity of the isothiazole ring towards deprotonation is C5 > C3.[1] For electrophilic substitution, the C5 position is also generally the most activated due to it being the terminus of the longest resonance path from the electron-donating sulfur atom.

The introduction of two methoxy groups at the C3 and C5 positions profoundly alters this landscape:

-

Activation: Both methoxy groups are strong electron-donating groups (+M effect), which significantly increases the electron density of the entire ring, making it more susceptible to electrophilic attack.

-

Directing Effects: The C3-methoxy group, being ortho to the C4-position, and the ring nitrogen at position 2, can act as a cooperative directing group for metallation, a principle we will exploit in Strategy A.

The primary challenge remains that despite the overall activation, the C4 position is electronically less favored for both electrophilic attack and deprotonation compared to C5. Therefore, successful C4-functionalization relies on overriding these innate tendencies through strategic reagent and condition selection.

Visualization: Electronic Landscape

The following diagram illustrates the key positions on the isothiazole ring and the directing group influence that is central to achieving C4-functionalization.

Caption: Reactivity Map of 3,5-Dimethoxy-1,2-thiazole.

Chapter 2: Strategy A - Directed ortho-Metallation (DoM)

Directed ortho-metallation is a powerful C-H functionalization technique that utilizes a heteroatom-containing substituent to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond.[4][5] This strategy is exceptionally well-suited for targeting the C4-position of our substrate.

Principle of the DoM Approach

The mechanism involves the initial coordination of the organolithium reagent (e.g., n-Butyllithium) to the Lewis basic nitrogen atom at the N2 position. This pre-complexation brings the butyl anion into close proximity to the C4-proton. The C3-methoxy group provides an additional coordinating site and steric bulk that favors deprotonation at C4 over the alternative C3-methyl deprotonation (if it were present) or C5-deprotonation. The result is the regioselective formation of a 4-lithio-3,5-dimethoxy-1,2-thiazole intermediate, which can then be quenched with a wide variety of electrophiles.

Visualization: DoM Workflow

Caption: Directed ortho-Metallation (DoM) Workflow.

Protocol 1: C4-Lithiation and Electrophilic Quench

This protocol describes the formation of the C4-lithiated species and its subsequent reaction with an electrophile.

Materials:

-

3,5-Dimethoxy-1,2-thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M) or Lithium diisopropylamide (LDA)

-

Selected Electrophile (e.g., Iodine, N,N-Dimethylformamide, Acetone)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Dissolution: Add 3,5-dimethoxy-1,2-thiazole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and potential ring cleavage.[6]

-

Base Addition: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. The rate of addition is critical to maintain the low temperature.

-

Scientist's Note: LDA can be used as an alternative, less nucleophilic base, which can be beneficial if the substrate is sensitive to nucleophilic attack.[1]

-

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

-

Electrophilic Quench: Add the chosen electrophile (1.2 - 1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.

-

Workup:

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Table: Representative Electrophiles and Products

| Electrophile | Reagent | Expected C4-Substituent | Product Class |

| Iodine | I₂ | -I | 4-Iodo-1,2-thiazole |

| Formylation | DMF | -CHO | 4-Formyl-1,2-thiazole |

| Deuteration | D₂O | -D | 4-Deuterio-1,2-thiazole |

| Carboxylation | CO₂ (gas or dry ice) | -COOH | 1,2-Thiazole-4-carboxylic acid |

| Hydroxymethylation | Paraformaldehyde | -CH₂OH | (1,2-Thiazol-4-yl)methanol |

| Ketone Addition | Acetone | -C(OH)(CH₃)₂ | 2-(1,2-Thiazol-4-yl)propan-2-ol |

Chapter 3: Strategy B - Halogenation and Cross-Coupling

This two-step approach first installs a halogen atom at the C4-position, which then serves as a versatile handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions.

Principle of Electrophilic Halogenation

While C5 is the electronically preferred site for electrophilic substitution, the steric hindrance from the C5-methoxy group and the activating nature of the C3-methoxy group can be leveraged to favor C4-halogenation under carefully controlled conditions. Using a mild and selective halogenating agent like N-Bromosuccinimide (NBS) at low temperatures can provide the desired 4-bromo-3,5-dimethoxy-1,2-thiazole.

Protocol 2: Regioselective C4-Bromination

Materials:

-

3,5-Dimethoxy-1,2-thiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask protected from light, dissolve 3,5-dimethoxy-1,2-thiazole (1.0 eq) in acetonitrile or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

NBS Addition: Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Scientist's Note: Using a slight excess of the thiazole substrate can help minimize the formation of di-brominated byproducts. The reaction should be monitored closely by TLC or LC-MS to avoid over-reaction.

-

-

Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring for the consumption of the starting material.

-

Workup:

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product via flash column chromatography to isolate 4-bromo-3,5-dimethoxy-1,2-thiazole.

Principle and Protocol for Suzuki-Miyaura Coupling

With the 4-bromo derivative in hand, a Suzuki-Miyaura cross-coupling reaction can be employed to form a C-C bond between the C4-position and an aryl or vinyl group. This reaction involves the palladium-catalyzed coupling of the 4-bromo-1,2-thiazole with a boronic acid or boronate ester.

Visualization: Halogenation & Cross-Coupling Sequence

Caption: Halogenation and Cross-Coupling Sequence.

Protocol 3: Suzuki-Miyaura Coupling of the 4-Bromo Derivative

Materials:

-

4-Bromo-3,5-dimethoxy-1,2-thiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: To a Schlenk flask, add the 4-bromo-1,2-thiazole, arylboronic acid, and base.

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add the degassed solvent system.

-

Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

-

Scientist's Note: The choice of catalyst, ligand, base, and solvent can significantly impact yield and must be optimized for each specific boronic acid substrate.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Chapter 4: Characterization and Data Analysis

Confirming the regiochemistry of the substitution is paramount. ¹H NMR spectroscopy is the most powerful tool for this purpose. For the 3,5-dimethoxy-1,2-thiazole system, the C4-proton is the only proton on the heterocyclic ring.

-

Starting Material: The ¹H NMR spectrum of 3,5-dimethoxy-1,2-thiazole will show a characteristic singlet for the C4-H.

-

C4-Functionalized Product: Successful substitution at the C4 position will result in the disappearance of this singlet .

-

¹³C NMR: Will show the appearance of a new quaternary carbon signal for C4 and signals corresponding to the newly introduced substituent.

-

Mass Spectrometry: Will confirm the expected mass of the functionalized product.

Conclusion